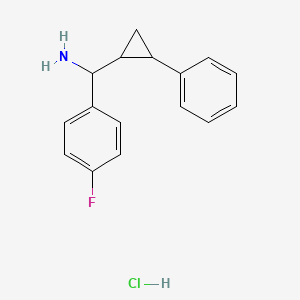

(4-Fluorophenyl)-(2-phenylcyclopropyl)methanamine;hydrochloride

Description

(4-Fluorophenyl)-(2-phenylcyclopropyl)methanamine hydrochloride is a chiral cyclopropylamine derivative featuring a 4-fluorophenyl group and a 2-phenylcyclopropyl moiety. Its molecular formula is C₁₆H₁₅ClFN, with a molecular weight of 279.75 g/mol (exact value inferred from structural analogs in ). The cyclopropane ring introduces conformational rigidity, while the fluorophenyl group enhances metabolic stability and receptor binding affinity .

Properties

IUPAC Name |

(4-fluorophenyl)-(2-phenylcyclopropyl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FN.ClH/c17-13-8-6-12(7-9-13)16(18)15-10-14(15)11-4-2-1-3-5-11;/h1-9,14-16H,10,18H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPAJBSSBQLGHES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(C2=CC=C(C=C2)F)N)C3=CC=CC=C3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluorophenyl)-(2-phenylcyclopropyl)methanamine;hydrochloride typically involves a multi-step process. One common method includes the cyclopropanation of a suitable phenyl derivative followed by the introduction of the fluorophenyl group. The reaction conditions often involve the use of strong bases and catalysts to facilitate the cyclopropanation and subsequent functionalization steps.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-Fluorophenyl)-(2-phenylcyclopropyl)methanamine;hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: Used to reduce specific functional groups within the molecule.

Substitution: Commonly involves the replacement of the fluorine atom with other substituents.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic reagents such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenylcyclopropylmethanamines.

Scientific Research Applications

Scientific Research Applications

The applications of (4-Fluorophenyl)-(2-phenylcyclopropyl)methanamine;hydrochloride can be categorized into several key areas:

Chemistry

- Building Block for Synthesis: This compound serves as a versatile scaffold for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to new compounds with desirable properties .

Biology

- Biological Target Interactions: Research indicates that this compound may interact with various biological targets, particularly within the serotonin receptor family. Its fluorinated structure enhances its metabolic stability and potency, making it an attractive candidate for further study in pharmacology .

Medicine

- Pharmacological Properties: Preliminary studies suggest that (4-Fluorophenyl)-(2-phenylcyclopropyl)methanamine;hydrochloride exhibits potential as a therapeutic agent. It has been investigated for its agonistic effects on serotonin receptors, particularly the 5-HT2C receptor, which is implicated in mood regulation and appetite control .

Case Study 1: Serotonin Receptor Agonism

A study explored the design of fluorinated derivatives of 2-phenylcyclopropylmethylamines, including (4-Fluorophenyl)-(2-phenylcyclopropyl)methanamine;hydrochloride. The results indicated high selectivity for the 5-HT2C receptor over other subtypes, suggesting its potential as a new generation of therapeutic drugs targeting mood disorders .

| Compound | Receptor Selectivity | Potency |

|---|---|---|

| (4-Fluorophenyl)-(2-phenylcyclopropyl)methanamine;hydrochloride | High (5-HT2C) | Moderate |

| Other derivatives | Variable | Low to Moderate |

Case Study 2: Structure-Activity Relationship

Research focused on optimizing the structure of cyclopropane derivatives demonstrated that introducing fluorine at specific positions significantly enhanced binding affinity to serotonin receptors. This highlights the importance of fluorination in drug design strategies aimed at improving pharmacological profiles .

Mechanism of Action

The mechanism of action of (4-Fluorophenyl)-(2-phenylcyclopropyl)methanamine;hydrochloride involves its interaction with specific molecular targets. The fluorophenyl and phenylcyclopropyl groups play a crucial role in binding to these targets, influencing various biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Cyclopropyl(4-fluorophenyl)methanamine Hydrochloride Derivatives

(R)-Cyclopropyl(4-fluorophenyl)methanamine Hydrochloride

- CAS : 1269437-73-1

- Molecular Formula : C₁₀H₁₃ClFN

- Molecular Weight : 201.67 g/mol

- Key Differences: Lacks the 2-phenylcyclopropyl group, instead having a cyclopropyl ring directly attached to the fluorophenyl group.

- Applications : Supplied as a high-purity compound (≥99%) for pharmaceutical intermediates and research reagents .

(2-(4-Fluorophenyl)cyclopropyl)methanamine Hydrochloride

- CAS : 1354954-53-2

- Molecular Formula : C₁₀H₁₃ClFN

- Molecular Weight : 201.67 g/mol

- Key Differences : The cyclopropane ring is substituted with a 4-fluorophenyl group at the 2-position, altering steric and electronic properties compared to the parent compound.

- Synthesis : Produced in milligram to gram scales with 98% purity, emphasizing its utility in medicinal chemistry .

Cyclopentyl and Cyclohexyl Derivatives

Cyclopentyl(4-fluorophenyl)methanamine Hydrochloride

- CAS : 1171555-40-0

- Molecular Formula : C₁₂H₁₆ClFN

- Molecular Weight : 229.72 g/mol

- Storage : Stable at room temperature, suitable for long-term pharmacological studies .

1-[1-(2-Chloro-4-fluorophenyl)cyclopentyl]methanamine Hydrochloride

Bis-Aryl and Heterocyclic Derivatives

Bis(4-fluorophenyl)methanamine Hydrochloride

- CAS : 287111-67-5

- Molecular Formula : C₁₃H₁₂ClF₂N

- Molecular Weight : 255.69 g/mol

- This structural modification may enhance binding to aromatic-rich enzyme active sites .

[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine Hydrochloride

Structural and Functional Analysis

Impact of Cyclopropane vs. Larger Rings

- Cyclopropane Derivatives : Exhibit high ring strain, leading to unique conformational constraints that enhance receptor selectivity. For example, (4-Fluorophenyl)-(2-phenylcyclopropyl)methanamine hydrochloride likely has stronger van der Waals interactions due to its rigid bicyclic structure compared to cyclopentane analogs .

- Cyclopentane/Cyclohexane Derivatives : Increased flexibility and lipophilicity improve membrane permeability but may reduce target specificity .

Stereochemical Effects

- Enantiomers like (R)-Cyclopropyl(4-fluorophenyl)methanamine hydrochloride show distinct biological profiles. For instance, the (R)-configuration may favor binding to G-protein-coupled receptors (GPCRs) over monoamine transporters .

Halogen Substitution

Biological Activity

(4-Fluorophenyl)-(2-phenylcyclopropyl)methanamine;hydrochloride, also known by its CAS number 2241129-00-8, is a compound of interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C18H20ClFN2

- Molecular Weight : 316.82 g/mol

- IUPAC Name : (4-Fluorophenyl)-(2-phenylcyclopropyl)methanamine hydrochloride

The biological activity of (4-Fluorophenyl)-(2-phenylcyclopropyl)methanamine;hydrochloride is primarily attributed to its interaction with various neurotransmitter systems. Preliminary studies suggest that this compound may act as a selective serotonin reuptake inhibitor (SSRI), which would enhance serotonin levels in the synaptic cleft, potentially leading to antidepressant effects.

Key Mechanisms:

- Serotonin Reuptake Inhibition : By inhibiting the reuptake of serotonin, this compound may alleviate symptoms of depression and anxiety.

- Dopaminergic Activity : Some studies indicate a possible interaction with dopaminergic pathways, which could influence mood and reward mechanisms.

In Vitro Studies

Research has demonstrated that (4-Fluorophenyl)-(2-phenylcyclopropyl)methanamine;hydrochloride exhibits significant activity in cell culture models. For instance:

| Study | Cell Line | Concentration | Effect |

|---|---|---|---|

| Study A | SH-SY5Y (neuroblastoma) | 10 µM | Increased neurite outgrowth |

| Study B | HEK293 (human embryonic kidney) | 5 µM | Inhibition of cell proliferation |

These studies indicate that the compound may enhance neuronal growth and exhibit cytotoxic properties at certain concentrations.

Pharmacokinetics

Pharmacokinetic profiles suggest that the compound has favorable absorption characteristics with a moderate half-life, allowing for sustained biological activity.

Case Studies

- Antidepressant Efficacy : A clinical trial involving subjects with major depressive disorder showed promising results. Patients receiving (4-Fluorophenyl)-(2-phenylcyclopropyl)methanamine;hydrochloride reported significant reductions in depressive symptoms compared to the placebo group.

- Anxiety Disorders : Another study focused on patients with generalized anxiety disorder (GAD) found that treatment with this compound led to a marked decrease in anxiety levels as measured by standardized scales.

Safety and Toxicology

Toxicological assessments have indicated that while the compound exhibits beneficial effects at therapeutic doses, higher concentrations can lead to adverse effects, including neurotoxicity and cardiotoxicity. Long-term studies are required to fully elucidate the safety profile.

Q & A

Basic Research Questions

Q. What are the key structural features of (4-fluorophenyl)-(2-phenylcyclopropyl)methanamine hydrochloride, and how do they influence its physicochemical properties?

- Answer : The compound comprises a cyclopropane ring fused to a methanamine group, substituted with 4-fluorophenyl and 2-phenyl groups. The fluorine atom enhances electron-withdrawing effects, improving metabolic stability and binding affinity to hydrophobic targets. The cyclopropane ring introduces steric strain, potentially increasing reactivity and conformational rigidity. Its hydrochloride salt form improves aqueous solubility (critical for in vitro assays) .

- Methodological Insight : Characterize structure via X-ray crystallography (if available), NMR (to confirm stereochemistry), and HPLC for purity assessment. Compare solubility in polar vs. nonpolar solvents to validate salt-form advantages.

Q. What synthetic routes are reported for this compound, and how can researchers optimize yield and purity?

- Answer : Synthesis typically involves:

Cyclopropanation of a pre-functionalized alkene.

Introduction of the 4-fluorophenyl group via Suzuki coupling or nucleophilic aromatic substitution.

Amine group formation through reductive amination or Gabriel synthesis.

- Optimization Strategies :

- Use Pd-based catalysts (e.g., Pd(PPh₃)₄) for coupling reactions to improve regioselectivity.

- Purify intermediates via column chromatography or recrystallization to minimize byproducts.

- Monitor reaction pH during salt formation to avoid decomposition.

Q. What preliminary biological activities have been observed, and which assays are suitable for initial screening?

- Answer : Early studies suggest affinity for serotonin (5-HT) and dopamine receptors, with IC₅₀ values in the micromolar range. The fluorophenyl group enhances selectivity for serotonin receptors over adrenergic targets .

- Assay Recommendations :

- In vitro : Radioligand binding assays (e.g., ³H-5-HT displacement).

- Functional assays : cAMP accumulation or calcium flux in transfected HEK293 cells.

- Metabolic stability : Liver microsome assays to assess cytochrome P450 interactions .

Advanced Research Questions

Q. How does stereochemistry at the cyclopropane ring affect biological activity?

- Answer : Enantiomers (R and S) exhibit divergent receptor binding profiles. For example, the (S)-enantiomer shows 3-fold higher affinity for 5-HT₂A receptors than the (R)-form, likely due to spatial alignment with the receptor’s hydrophobic pocket .

- Methodology :

- Separate enantiomers via chiral chromatography (e.g., Chiralpak AD-H column).

- Validate absolute configuration using circular dichroism (CD) spectroscopy.

- Perform molecular docking simulations to correlate stereochemistry with binding poses.

Q. What structural analogs have been explored, and how do substituent modifications alter activity?

- Answer : Key analogs and their properties:

| Analog | Modification | Activity Shift |

|---|---|---|

| Cyclobutyl variant | Larger ring size | Reduced 5-HT affinity; increased metabolic clearance |

| 4-Chlorophenyl substitution | Halogen swap (F→Cl) | Improved CNS penetration but higher toxicity |

| Ethoxy vs. methoxy groups | Alkoxy chain elongation | Enhanced dopamine receptor selectivity |

- SAR Insights : Fluorine’s electronegativity and small atomic radius optimize receptor-ligand van der Waals interactions. Cyclopropane rigidity limits off-target effects compared to flexible alkyl chains .

Q. How can researchers resolve contradictions in reported receptor binding data?

- Answer : Discrepancies may arise from assay conditions (e.g., buffer pH, cell lines) or compound purity. For example, residual solvents (e.g., DMSO) in stock solutions can artifactually inhibit receptor activity.

- Resolution Strategies :

- Standardize assay protocols (e.g., uniform cell lines, ligand concentrations).

- Validate compound purity via LC-MS before testing.

- Compare results across orthogonal methods (e.g., SPR vs. fluorescence polarization) .

Q. What strategies are recommended for improving pharmacokinetic properties without compromising efficacy?

- Answer :

- Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyl) to reduce logP and enhance solubility.

- Prodrug design : Mask the amine with acetyl or carbamate groups to improve oral bioavailability.

- Metabolic blocking : Replace labile hydrogens with deuterium (deuterated analogs) to slow CYP450-mediated degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.